(S)-1-(4-Chlorophenyl)butan-1-amine
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Overview
Description
(S)-1-(4-Chlorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(S)-1-(4-Chlorophenyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)butan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Chlorophenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
4-Chlorophenylbutan-2-amine: A structural isomer with the amine group at a different position.
Uniqueness
(S)-1-(4-Chlorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for research in stereochemistry and chiral drug development.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 |
InChI Key |
PLUVSGOQNUXJGX-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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